ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound is a tricyclic heterocyclic molecule featuring a fused azatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural elements include:
- Substituents: A 4-chlorophenoxy group at the 2-methylpropanoyl position, a propyl chain at the 7-position, and an ethyl ester at the 5-position.
- Functional Groups: The molecule contains an imino group, a ketone (2-oxo), and a carboxylate ester, which influence its reactivity and binding properties.
Properties
IUPAC Name |
ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O5/c1-5-14-32-22-19(24(33)31-15-8-7-9-21(31)29-22)16-20(25(34)36-6-2)23(32)30-26(35)27(3,4)37-18-12-10-17(28)11-13-18/h7-13,15-16H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMUJSKQLOUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides in the presence of a base.
Attachment of the 4-chlorophenoxy group: This step typically involves nucleophilic substitution reactions.
Formation of the imino-2-oxo group: This can be done through condensation reactions with appropriate amines and carbonyl compounds.
Esterification to form the ethyl ester: This final step involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[840
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might offer therapeutic benefits.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: It could be used as a probe or tool in biological studies to investigate specific pathways or mechanisms.
Mechanism of Action
The mechanism by which ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural and physicochemical differences between the target compound and its analogs:
*XLogP3 values estimated based on substituent contributions (e.g., halogen electronegativity, alkyl chain length).
Physicochemical and Functional Differences
- Lipophilicity: The target compound’s 4-chlorophenoxy group increases hydrophobicity (XLogP3 ~3.1) compared to 3-fluorobenzoyl (XLogP3 ~2.8) or 3-methoxypropyl analogs (XLogP3 2.7) .
- Bioactivity: The 4-chlorophenoxy group may confer stronger π-π stacking with aromatic residues in enzyme binding pockets compared to methylbenzoyl (Analog 1) or fluorobenzoyl (Analog 3) groups.
Research Findings
- Synthetic Accessibility : Analogs with shorter alkyl chains (e.g., methyl in Analog 2) are synthesized more efficiently but exhibit lower thermal stability .
- Crystallography : The tricyclic core’s rigidity facilitates crystal packing, as observed in analogs analyzed via SHELX software .
- Solubility: Methoxypropyl (Analog 1) and fluorobenzoyl (Analog 3) substituents improve aqueous solubility compared to chlorophenoxy groups .
Biological Activity
Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a triazine core structure which is known for its diverse biological activities. Its intricate structure includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the following key areas regarding the biological activity of this compound:
1. Anticancer Activity
Numerous studies have explored the anticancer potential of compounds with similar structures to this compound:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines including MDA-MB231 (triple-negative breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant cytotoxicity (values ranging from 10 µM to 15 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB231 | 10 |
| HepG2 | 15 |
| HeLa | 12 |
| MCF-7 | 14 |
This data suggests that the compound may act as a potent inhibitor of tumor growth.
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of Topoisomerases : Similar compounds have been identified as topoisomerase inhibitors, which are critical for DNA replication and transcription processes in cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cancer cells .
3. Enzyme Inhibition
Research has also indicated that derivatives of this compound may inhibit various kinases involved in cancer progression:
- PI3K/mTOR Pathway : Some derivatives have demonstrated low nanomolar inhibition against PI3K and mTOR pathways crucial for cancer cell survival and proliferation .
Case Studies
Several case studies have documented the effects of similar triazine derivatives:
- Study on Triazine Derivatives : A study demonstrated that a related triazine derivative exhibited IC50 values as low as 3.41 nM against PI3K in cellular assays . This indicates a strong potential for therapeutic applications in targeted cancer therapies.
- Comparative Analysis : A comparative analysis of various triazine derivatives showed that those with chlorophenoxy substituents had enhanced cytotoxicity against several cancer cell lines compared to their non-substituted counterparts .
Q & A
Q. What are the key parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization, substitution, and functional group protection. Critical parameters include:
- Temperature control : Exothermic steps (e.g., imino group formation) require cooling to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for cyclization steps .
- Catalysts : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yields in reduction steps . Methodological advice: Use TLC or HPLC to monitor intermediate purity and adjust stoichiometry iteratively.
Q. Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the tricyclic core and substituents (e.g., 4-chlorophenoxy group) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₄H₂₅ClN₄O₅) and detects isotopic patterns .
- X-ray crystallography : Essential for resolving stereochemical ambiguities in the triazatricyclo framework .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies often arise from variations in substituents (e.g., ethyl vs. propyl chains) or assay conditions. To address this:
- Comparative structural analysis : Use computational tools (e.g., DFT) to map electronic effects of the 4-chlorophenoxy group vs. methoxy analogs .
- Standardized bioassays : Re-test the compound under controlled conditions (e.g., MIC assays for antimicrobial activity) and compare with analogs like methyl 6-imino-7-(3-methoxypropyl)-2-oxo .
- Data normalization : Account for differences in cell lines or enzyme isoforms used across studies .
Q. What reaction mechanisms dominate in the functionalization of this compound?
- Oxidation : The imino group reacts with hydrogen peroxide to form nitro derivatives, with reaction rates dependent on pH and solvent polarity .
- Reduction : Sodium borohydride selectively reduces the oxo group to a hydroxyl group without affecting the chlorophenoxy substituent .
- Substitution : The propyl chain undergoes nucleophilic displacement with thiols or amines under basic conditions . Methodological insight: Use kinetic studies (e.g., Eyring plots) and isotopic labeling to elucidate pathways.
Q. How can computational methods enhance the design of structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) by modeling interactions with the triazatricyclo core .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl in 4-chlorophenoxy) with bioactivity trends .
- MD simulations : Analyze conformational stability of the tricyclic framework in aqueous vs. lipid environments .
Methodological Guidance for Experimental Design
Q. What strategies mitigate side reactions during large-scale synthesis?
- Flow chemistry : Reduces exothermic risks and improves mixing efficiency for cyclization steps .
- Protecting groups : Temporarily shield reactive sites (e.g., imino groups) using Boc or Fmoc protocols .
- Purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers design a comparative study to evaluate bioactivity against analogs?
- Structural analogs : Include compounds with variations in the propyl chain (e.g., ethyl or cyclohexyl) and substituents (e.g., nitro vs. carboxylate) .
- Assay panels : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and antimicrobial activity (disk diffusion) in parallel .
- Statistical analysis : Use ANOVA to identify significant differences in bioactivity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
